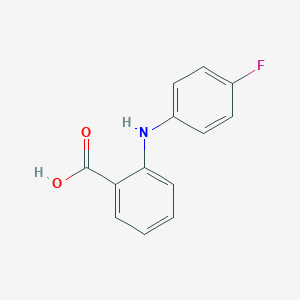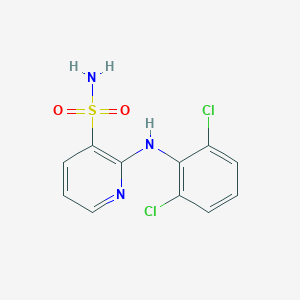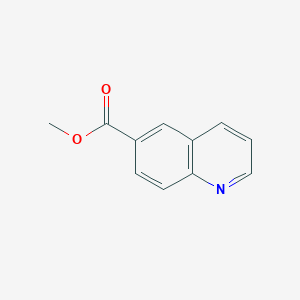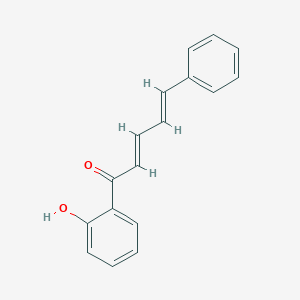
1-(2-Hydroxyphenyl)-5-phenyl-2,4-pentadien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxyphenyl)-5-phenyl-2,4-pentadien-1-one, commonly known as chalcone, is a naturally occurring organic compound found in many plants. It is a precursor to various flavonoids and is often used in the synthesis of pharmaceuticals and other organic compounds. Chalcone has been the subject of numerous scientific studies due to its potential therapeutic properties and its ability to inhibit various enzymes and proteins.
Mécanisme D'action
Chalcone exerts its effects through various mechanisms of action. It has been found to inhibit the activity of various enzymes and proteins, including tyrosinase and aldose reductase, as mentioned above. Chalcone has also been found to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Chalcone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress, which is a major contributor to the development of various diseases. Chalcone has also been found to reduce inflammation and to improve insulin sensitivity, which is important in the management of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
Chalcone has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Chalcone also exhibits a wide range of biological activities, which makes it a useful tool for studying various disease processes. However, chalcone has some limitations, including its low solubility in water and its instability under certain conditions.
Orientations Futures
There are several future directions for research on chalcone. One area of interest is the development of chalcone derivatives with improved solubility and stability. Another area of interest is the investigation of the potential therapeutic properties of chalcone in the treatment of various diseases, including cancer and diabetes. Additionally, further research is needed to elucidate the mechanisms of action of chalcone and its derivatives.
Méthodes De Synthèse
Chalcone can be synthesized through various methods, including the Claisen-Schmidt condensation reaction, which involves the condensation of an aromatic aldehyde and a ketone in the presence of a base. Another method involves the reaction of an aryl aldehyde with an α,β-unsaturated ketone in the presence of a base.
Applications De Recherche Scientifique
Chalcone has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. Chalcone has also been found to inhibit the activity of various enzymes and proteins, including tyrosinase, which is involved in the production of melanin, and aldose reductase, which is involved in the development of diabetic complications.
Propriétés
Numéro CAS |
41420-57-9 |
|---|---|
Nom du produit |
1-(2-Hydroxyphenyl)-5-phenyl-2,4-pentadien-1-one |
Formule moléculaire |
C17H14O2 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
(2E,4E)-1-(2-hydroxyphenyl)-5-phenylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C17H14O2/c18-16(15-11-5-7-13-17(15)19)12-6-4-10-14-8-2-1-3-9-14/h1-13,19H/b10-4+,12-6+ |
Clé InChI |
DXWDXKXZKZQFAW-PHFXQHTASA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C=C/C(=O)C2=CC=CC=C2O |
SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=CC=C2O |
SMILES canonique |
C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=CC=C2O |
Autres numéros CAS |
41420-57-9 |
Synonymes |
(2E,4E)-1-(2-hydroxyphenyl)-5-phenylpenta-2,4-dien-1-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide](/img/structure/B186374.png)
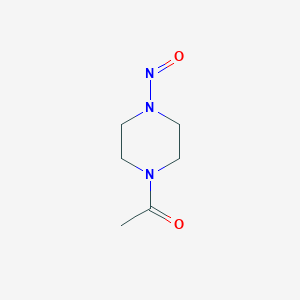
![2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid](/img/structure/B186378.png)
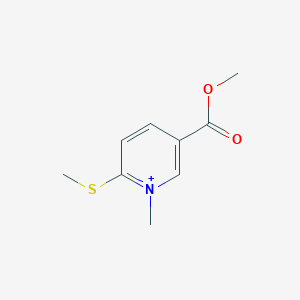
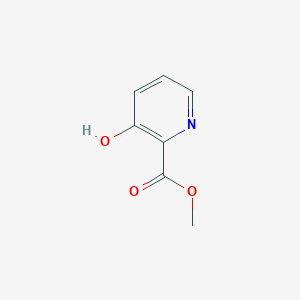
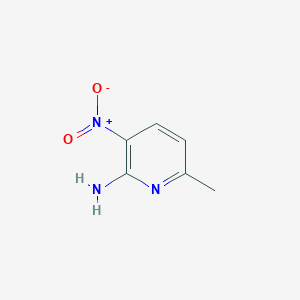
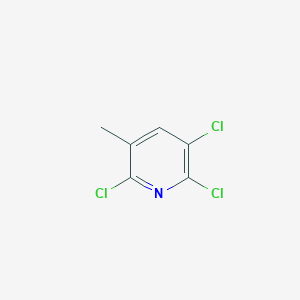
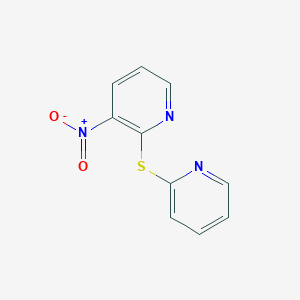
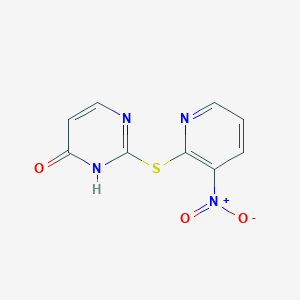
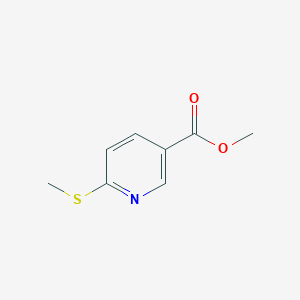
![2-[(2-Chlorophenyl)amino]-5-methoxybenzoic acid](/img/structure/B186394.png)
